molecular formula C13H7Cl2NO4 B11717827 (2,4-dichlorophenyl) 4-nitrobenzoate CAS No. 5432-69-9

(2,4-dichlorophenyl) 4-nitrobenzoate

Cat. No.: B11717827
CAS No.: 5432-69-9
M. Wt: 312.10 g/mol
InChI Key: JOLOVOQCEFGUGN-UHFFFAOYSA-N
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Description

(2,4-dichlorophenyl) 4-nitrobenzoate is an organic compound with the molecular formula C13H7Cl2NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,4-dichlorophenyl group, and the hydrogen atom of the benzene ring is replaced by a nitro group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These processes can be optimized by controlling parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and automated systems can further improve the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

(2,4-dichlorophenyl) 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,4-dichlorophenyl) 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving esterification and nucleophilic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of (2,4-dichlorophenyl) 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester bond can be hydrolyzed to release 4-nitrobenzoic acid and 2,4-dichlorophenol, which may exert their effects through different pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichlorophenyl 3-nitrobenzoate
  • 2,4-dichlorophenyl 2-methyl-3-nitrobenzoate
  • 2,4-dichlorophenyl 3-methoxycarbonyl-4-nitrophenyl ether

Uniqueness

(2,4-dichlorophenyl) 4-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(2,4-Dichlorophenyl) 4-nitrobenzoate is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential applications in medicine, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a nitro group and dichlorophenyl moiety. Its chemical formula is C13_{13}H8_{8}Cl2_2N2_2O2_2, and it is known for its stability and reactivity under various conditions, including nucleophilic substitution and reduction reactions.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity. Nitro-containing compounds are often recognized for their ability to disrupt microbial DNA through the formation of reactive intermediates upon reduction .

The proposed mechanism involves the reduction of the nitro group, resulting in the generation of toxic intermediates that bind covalently to DNA, leading to cell death. This mechanism is similar to that observed in other nitro compounds like metronidazole and chloramphenicol, which are widely used in clinical settings .

Case Studies

  • Antimicrobial Efficacy Against Bacteria : A study evaluated the effectiveness of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 1 μM for certain strains, indicating potent antibacterial activity .
  • Anti-inflammatory Properties : Another investigation highlighted the compound's potential in reducing inflammation markers in vitro. It was shown to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses, suggesting broader therapeutic applications beyond antimicrobial activity .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
2,4-Dichlorophenyl 3-nitrobenzoateModerateLow
2,4-Dichlorophenyl 2-methyl-3-nitrobenzoateLowHigh

This table illustrates how this compound compares to similar compounds in terms of biological activity. Its unique substitution pattern contributes to its distinct properties .

Applications in Medicine

The potential applications of this compound in drug development are significant. Its ability to target specific biological pathways makes it a candidate for further research into new antimicrobial agents and anti-inflammatory drugs. The compound's interaction with cellular components through hydrolysis may also lead to the release of biologically active metabolites such as 4-nitrobenzoic acid and 2,4-dichlorophenol, which could have additional therapeutic effects .

Properties

CAS No.

5432-69-9

Molecular Formula

C13H7Cl2NO4

Molecular Weight

312.10 g/mol

IUPAC Name

(2,4-dichlorophenyl) 4-nitrobenzoate

InChI

InChI=1S/C13H7Cl2NO4/c14-9-3-6-12(11(15)7-9)20-13(17)8-1-4-10(5-2-8)16(18)19/h1-7H

InChI Key

JOLOVOQCEFGUGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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